(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid
Description
Significance of Chiral Benzofuran Derivatives in Medicinal Chemistry
Benzofuran derivatives represent a critical class of heterocyclic compounds in drug discovery, combining aromatic stability with functional group versatility. The incorporation of a benzofuran moiety into amino acids, such as (R)-2-amino-3-(benzofuran-3-yl)propanoic acid, enhances binding affinity to proteins and nucleic acids while modulating pharmacokinetic properties. For instance, benzofuran-containing stilbenes isolated from Cortex Mori Radicis exhibit neuroprotective effects by inhibiting glutamate-induced cytotoxicity in SK-N-SH cells. The rigid benzofuran skeleton stabilizes interactions with target proteins, as demonstrated by molecular docking studies showing binding to metabotropic glutamate receptors (mGluRs).
The chiral center at the α-carbon of this compound further fine-tunes bioactivity. In protein engineering, this enantiomer serves as a photoreactive probe due to its compatibility with mutant phenylalanyl-tRNA synthetases. When incorporated into proteins, the benzofuran moiety enables site-specific crosslinking under UVA irradiation, facilitating the study of protein-protein interactions. This application relies on the precise spatial arrangement of the benzofuran ring and amino acid backbone, which is unattainable with racemic mixtures.
| Key Structural Features | Biological Relevance |
|---|---|
| Benzofuran ring | Enhances aromatic stacking with protein binding pockets |
| (R)-configuration at α-carbon | Enables enantioselective recognition |
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
IIQKYWMOMQWBER-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CO2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis Adaptation
The Strecker synthesis, a classical method for α-amino acids, has been adapted for benzofuran-containing analogs. The process involves two stages:
-
Formation of α-Aminonitrile : A benzofuran-3-ylacetaldehyde intermediate reacts with ammonium chloride and potassium cyanide under acidic conditions to yield the corresponding α-aminonitrile.
-
Hydrolysis to Amino Acid : The nitrile group undergoes acid-catalyzed hydrolysis (e.g., 6 M HCl, reflux, 12–24 hours) to produce the racemic amino acid.
Key Challenges :
-
Low enantiomeric excess due to racemization during hydrolysis.
-
Requires resolution techniques (e.g., chiral chromatography) to isolate the (R)-enantiomer.
Modern Synthetic Routes
Step 1: Carboxylic Acid Activation
The benzofuran precursor 2-butylhexanoic acid is activated as a mixed anhydride using methanesulfonyl chloride (MsCl) in dichloroethane at 75–80°C.
Step 2: Cyclization
The activated intermediate undergoes thermal cyclization in refluxing toluene with triethylamine, yielding 2-butylbenzofuran-5-carboxylic acid .
Step 3: Amination
The carboxylic acid is converted to the primary amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol, followed by deprotection with trifluoroacetic acid.
Reaction Conditions Summary :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | MsCl, Et₃N | 75°C | 3 h | 85% |
| 2 | Toluene, reflux | 110°C | 12 h | 78% |
| 3 | DPPA, t-BuOH | 0°C → RT | 24 h | 65% |
Mitsunobu Reaction for Stereochemical Control
To achieve the (R)-configuration, Mitsunobu conditions are employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Procedure :
-
Substrate : 3-(Benzofuran-3-yl)-2-hydroxypropanoic acid.
-
Reagents : DEAD, PPh₃, and (R)-(-)-1-phenylethylamine as the chiral auxiliary.
-
Conditions : Tetrahydrofuran (THF), 0°C → RT, 12 hours.
Outcome :
Asymmetric Catalytic Methods
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic esters offers an eco-friendly alternative:
Substrate : N-Acetyl-3-(benzofuran-3-yl)alanine ethyl ester.
Enzyme : Candida antarctica lipase B (CAL-B).
Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.
Results :
Industrial-Scale Production
Continuous Flow Synthesis
A continuous flow system minimizes racemization and improves throughput:
Steps :
-
Aldol Condensation : Benzofuran-3-carbaldehyde reacts with glycine tert-butyl ester in a microreactor (Residence time: 2 min, 100°C).
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ 50 bar) in a packed-bed reactor.
-
Deprotection : Acidic cleavage (HCl/dioxane) yields the final product.
Advantages :
Comparative Analysis of Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Strecker Synthesis | 50 (racemic) | 60 | Moderate | Low |
| Mitsunobu Reaction | 92 | 70 | Low | High |
| Enzymatic Resolution | >99 | 42 | High | Moderate |
| Continuous Flow | 99 | 75 | High | High |
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran ring and propanoic acid backbone undergo oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aqueous) | 0–5°C, acidic pH | 3-(Benzofuran-3-yl)-2-oxopropanoic acid | 68% | |
| CrO₃ (in H₂SO₄) | Room temperature, 2–4 hrs | Oxidative cleavage of furan ring | 42% |
-
Mechanistic Insight : Oxidation primarily targets the furan oxygen, forming epoxide intermediates that rearrange to ketones or undergo ring-opening. The amino group remains stable under mild acidic conditions but may protonate, reducing reactivity.
Reduction Reactions
The carboxylic acid and aromatic system can be selectively reduced:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux, 6 hrs | 3-(Benzofuran-3-yl)-2-aminopropanol | 75% | |
| NaBH₄/CuCl₂ | Methanol, 0°C, 1 hr | Partial reduction of COOH to CH₂OH | 58% |
-
Selectivity : LiAlH₄ reduces both the carboxylic acid and ketones (if present), while NaBH₄/CuCl₂ selectively targets the carboxyl group.
Substitution Reactions
The amino group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AcCl/Et₃N | CH₂Cl₂, 25°C, 2 hrs | N-Acetyl derivative | 89% | |
| Boc₂O/DMAP | THF, 0°C → RT, 12 hrs | N-Boc-protected compound | 92% |
-
Steric Effects : The benzofuran ring’s bulkiness slows substitution at the β-carbon but enhances regioselectivity at the amino group.
Peptide Bond Formation
The compound acts as a building block in peptide synthesis:
| Coupling Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HOBt/EDC | DMF, 0°C → RT, 24 hrs | Dipeptide with glycine | 81% | |
| DCC/NHS | CHCl₃, 4Å MS, 12 hrs | Tripeptide (Ala-Phe derivative) | 76% |
-
Chirality Retention : The (R)-configuration remains intact during coupling, confirmed by chiral HPLC.
Decarboxylation
Thermal or enzymatic decarboxylation yields bioactive intermediates:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyruvate decarboxylase | pH 7.4, 37°C, 1 hr | 3-(Benzofuran-3-yl)-2-aminopropanal | 63% | |
| Cu(OAc)₂ | 150°C, N₂ atmosphere, 3 hrs | 2-Amino-3-(benzofuran-3-yl)propane | 55% |
-
Biochemical Relevance : The aldehyde product interacts with neurotransmitter receptors, suggesting neuropharmacological potential.
Electrophilic Aromatic Substitution
The benzofuran ring undergoes halogenation and nitration:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂/FeBr₃ | CHCl₃, 0°C, 30 min | 5-Bromo-benzofuran derivative | 73% | |
| HNO₃/H₂SO₄ | 0°C, 15 min | 4-Nitro-benzofuran derivative | 68% |
-
Regioselectivity : Electrophiles preferentially attack the C5 position due to electron-donating effects of the furan oxygen .
Esterification and Amidation
The carboxylic acid forms esters and amides for prodrug development:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂/MeOH | Reflux, 4 hrs | Methyl ester | 95% | |
| ClCOCOCl/NH₃ | THF, −78°C → RT, 6 hrs | Primary amide | 88% |
-
Stability : Methyl esters exhibit prolonged shelf life compared to free acids.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic scaffolds:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PPh₃/I₂ | Toluene, 110°C, 8 hrs | Benzofuro[3,2-b]pyrrolidine | 61% | |
| POCl₃ | Reflux, 12 hrs | Oxazole-fused benzofuran | 54% |
Mechanistic Studies
-
Superacid-Mediated Reactions : In triflic acid (TfOH), the compound forms dicationic intermediates (B ), enabling electrophilic substitutions with arenes . Computational studies (DFT) show these dications have high electrophilicity (ω = 5.2–5.3 eV), favoring orbital-controlled reactivity .
-
Kinetics : Decarboxylation follows first-order kinetics with an activation energy of 72 kJ/mol.
Comparative Reactivity
| Reaction Type | (R)-Isomer | (S)-Isomer | Racemate |
|---|---|---|---|
| Peptide Coupling | 81% yield (HOBt/EDC) | 78% yield | 73% yield |
| Oxidation | 68% (KMnO₄) | 65% | 62% |
-
Chiral Influence : The (R)-configuration enhances stereoselectivity in enzyme-mediated reactions.
Scientific Research Applications
Precursor for Synthesis
(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid is primarily recognized for its role as a precursor in synthesizing other biologically significant compounds. This includes:
- Lysine : An essential amino acid used in protein synthesis.
- Polypeptides : Chains of amino acids that play critical roles in biological processes.
- S-Adenosyl Methionine : A cofactor involved in methylation reactions crucial for metabolism.
The synthesis pathways often involve standard reactions typical of amino acids, including decarboxylation and coupling reactions.
Neuroprotective Potential
Due to its structural similarity to neurotransmitters, this compound may exhibit neuroprotective effects. Preliminary studies suggest it could interact with neurotransmitter receptors, which may modulate neurological functions . This interaction indicates potential pharmacological applications in treating neurodegenerative diseases.
Receptor Modulation
Research indicates that this compound may influence various biological receptors. Its binding affinity and activity with neurotransmitter receptors are subjects of ongoing studies aimed at understanding its therapeutic potential.
Antimicrobial Activity
In related studies, benzofuran derivatives have demonstrated antimicrobial properties against pathogens such as Fusarium oxysporum. The synthesis of benzofuranyl acetic acid amides has shown promising results in vitro, indicating that compounds derived from this compound might also exhibit similar activities .
Neuroprotective Effects Study
A study investigating the neuroprotective effects of compounds similar to this compound found that these compounds could significantly reduce neuronal damage in models of neurodegeneration, suggesting their potential use in therapeutics.
Antimicrobial Activity Evaluation
Research on benzofuranyl acetic acid amides revealed effective inhibition against Fusarium oxysporum, highlighting the relevance of benzofuran derivatives in developing antimicrobial agents .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is metabolized in the intestinal tract to produce pyruvic acid through decarboxylation. The decarboxylated form of this compound has been shown to have optical absorption properties, which may be due to the presence of a singlet state with low energy .
Comparison with Similar Compounds
Structural and Functional Group Variations
Aromatic Heterocycle Modifications
- D-Tryptophan (CAS: 153-94-6): Contains an indole group (C${11}$H${12}$N${2}$O${2}$, MW: 204.22) instead of benzofuran. The indole’s NH group enables hydrogen bonding, distinguishing its receptor-binding properties from the oxygen-rich benzofuran .
- 2-Amino-3-(thiophen-2-yl)propanoic Acid: Replaces benzofuran with a thiophene ring (C${7}$H${9}$NO$_{2}$S).
- (R)-2-Amino-3-(furan-3-yl)propanoic Acid Hydrochloride (CAS: N/A): Features a simpler furan ring (C${7}$H${10}$ClNO$_{3}$, MW: 197.61). Reduced aromaticity may lower metabolic stability compared to benzofuran derivatives .
Halogenated Derivatives
- (R)-2-Amino-3-(3-bromophenyl)propanoic Acid (CAS: 99295-78-0): Substitutes benzofuran with a brominated phenyl group (C${9}$H${10}$BrNO$_{2}$, MW: 260.09). The bromine atom introduces steric bulk and electron-withdrawing effects, which could influence binding to halogen-sensitive enzymes .
- (R)-2-Amino-3-(2,5-difluorophenyl)propanoic Acid (CAS: 266360-61-6): Fluorine atoms increase electronegativity and bioavailability, enhancing resistance to oxidative metabolism compared to benzofuran-containing analogs .
Stereochemical and Positional Isomers
- (3R)-3-Amino-3-(1-benzofuran-2-yl)propanoic Acid (CAS: 1270272-65-5): The amino group is positioned on the benzofuran-2-yl substituent instead of the propanoic acid backbone. This structural isomerism could alter metabolic pathways or receptor interactions .
Physicochemical Properties
Commercial and Practical Considerations
- Availability: this compound is listed as discontinued in some suppliers’ catalogs (), whereas fluorinated or halogenated derivatives (e.g., CAS 266360-61-6) remain commercially available .
- Purity : Most analogs (e.g., D-Tryptophan, CAS 153-94-6) are available at >95% purity, comparable to the benzofuran derivative .
Biological Activity
(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound features a benzofuran moiety attached to a propanoic acid backbone, which contributes to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N O₂
- Molecular Weight : Approximately 205.21 g/mol
The presence of both an amino group and a benzofuran structure suggests that this compound may interact with various biological receptors, potentially influencing neurochemical pathways.
Synthesis Methods
Various synthetic approaches have been developed for this compound. These methods can vary based on the desired purity and scale of production. For example, a multi-step synthesis involving benzofuran derivatives has been reported, demonstrating successful yields and purity levels suitable for biological testing.
Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective effects due to its structural similarity to neurotransmitters. This structural characteristic allows it to potentially modulate neurotransmitter receptors, which could be significant in treating neurodegenerative diseases .
Interaction with Biological Receptors
Interaction studies have focused on the binding affinity of this compound with various neurotransmitter receptors. The preliminary findings suggest that it may have the capacity to modulate neurological functions, indicating its potential therapeutic applications in pharmacology.
Case Studies and Research Findings
- Neuroprotective Study : A study evaluated the neuroprotective properties of this compound in a model of oxidative stress. Results indicated significant reductions in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
- Receptor Modulation : Research has shown that compounds structurally similar to this compound often exhibit activity related to receptor modulation. For instance, studies have demonstrated that certain benzofuran derivatives can effectively bind to GABA receptors, which are critical in neurological function .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Benzofuran derivative | Neuroprotective, receptor modulation |
| 2-benzofuranylacetic acid amides | Benzofuran derivative | Antimicrobial properties |
| Pyrrolidine derivatives | Alkaloid | Antifungal and antibacterial activities |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (R)-2-Amino-3-(benzofuran-3-yl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via a multi-step procedure starting from benzofuran derivatives. A key step involves asymmetric synthesis to ensure the (R)-configuration, achieved using chiral auxiliaries or enantioselective catalysis. Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium-based systems) critically impact stereoselectivity. For example, details a protocol where the final product is purified via recrystallization, with NMR confirming the stereochemistry (δ 4.28 ppm for the α-proton, J = 6.3 Hz) .
Q. How can researchers validate the enantiomeric purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Enantiomeric purity is assessed via chiral HPLC using columns like Chiralpak IA/IB, with mobile phases optimized for resolution (e.g., hexane:isopropanol gradients). Spectroscopic validation includes -NMR analysis of diastereomeric derivatives (e.g., Mosher esters) to confirm absolute configuration. reports characteristic -NMR signals (e.g., 171.87 ppm for the carboxyl group) and optical rotation data . Polarimetry ([α]) and circular dichroism (CD) further corroborate enantiopurity.
Q. What biological roles are hypothesized for the benzofuran moiety in this compound compared to natural aromatic amino acids?
- Methodological Answer : The benzofuran group mimics indole (in tryptophan) but introduces enhanced π-stacking and altered electronic properties. Computational docking studies (e.g., AutoDock Vina) predict stronger interactions with hydrophobic enzyme pockets. and suggest its utility in probing protein-ligand binding, particularly in enzymes like tryptophan hydroxylase or aromatic amino acid decarboxylases .
Q. What standard assays are used to evaluate this compound’s potential as an enzyme inhibitor?
- Methodological Answer : Kinetic assays (e.g., fluorometric or colorimetric) measure inhibition constants () using purified enzymes. For example, competitive inhibition is tested by varying substrate concentrations and monitoring product formation (e.g., via HPLC or UV-Vis). highlights its use in studying substrate analog interactions with pyridoxal-dependent enzymes .
Advanced Research Questions
Q. How do pH and solvent systems affect the compound’s stability in aqueous solutions during prolonged biochemical assays?
- Methodological Answer : Stability is assessed via accelerated degradation studies (25–40°C, pH 3–9) monitored by LC-MS. Buffered solutions (e.g., phosphate buffer, pH 7.4) with antioxidants (e.g., ascorbic acid) reduce oxidation of the benzofuran ring. (on a related iodinated analog) emphasizes the need for inert atmospheres during storage .
Q. What advanced chromatographic techniques resolve diastereomeric byproducts formed during synthesis?
- Methodological Answer : Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralcel OD-H) achieves baseline separation of diastereomers. ’s HPLC purity data (>98%) for a brominated analog suggests gradient elution with trifluoroacetic acid as an ion-pairing agent .
Q. How can computational chemistry predict binding modes of this compound to novel protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations model binding affinities. Docking into crystallographic structures (e.g., PDB IDs) identifies key residues for mutagenesis studies. ’s focus on enzyme inhibition provides a framework for validating predictions via isothermal titration calorimetry (ITC) .
Q. What mechanistic insights emerge from studying its behavior in radical-based enzymatic systems like cobalamin-dependent methyltransferases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
